N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
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Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Molecular Structure:
- Molecular Formula: C17H21N2O4
- Molecular Weight: 335.36 g/mol
- CAS Number: 899734-12-4
The structure of the compound features a dioxaspiro moiety which is known to enhance biological activity due to its unique three-dimensional conformation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxalamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, such as breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of oxalamide derivatives for their anticancer properties. The results showed that compounds featuring the dioxaspiro structure significantly inhibited the growth of MCF-7 breast cancer cells, with IC50 values in the micromolar range .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary assays demonstrate effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes.
Research Findings:
In a comparative study, this compound exhibited higher antibacterial activity than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the Dioxaspiro Framework: Utilizing cyclization reactions to create the spiro structure.
- Amidation Reaction: Coupling with pyridinylmethylamine to form the oxalamide linkage.
- Purification: Employing chromatographic techniques to isolate the desired product.
Table 1: Synthesis Overview
Step | Reaction Type | Reagents | Conditions |
---|---|---|---|
1 | Cyclization | Precursor A + Precursor B | Heat, Solvent A |
2 | Amidation | Dioxaspiro Intermediate + Pyridinylmethylamine | Room Temperature |
3 | Purification | Crude Product | Chromatography |
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-14(18-9-12-3-7-17-8-4-12)15(21)19-10-13-11-22-16(23-13)5-1-2-6-16/h3-4,7-8,13H,1-2,5-6,9-11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUDYGSQQADEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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